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Compound of Interest

Compound Name: TNG348

Cat. No.: B15136822

TNG348 Preclinical Hepatotoxicity Resource
Center

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The clinical development of TNG348 was discontinued in May 2024 due to
observations of Grade 3 and 4 liver function abnormalities in a Phase 1/2 clinical trial.[1][2] This
resource center is intended for researchers and scientists who may be using TNG348 or similar
compounds in a preclinical research setting. The information provided is for investigational
purposes only and should not be interpreted as guidance for clinical use. Given the clinical
outcome, any preclinical work with TNG348 should include a robust assessment of potential
hepatotoxicity.

Frequently Asked Questions (FAQS)

Q1: What is TNG348 and what is its mechanism of action?

Al: TNG348 is an orally available, allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1).
[3] USP1 is a deubiquitinating enzyme that plays a key role in DNA damage repair pathways,
including the Fanconi anemia pathway and translesion synthesis.[4] By inhibiting USP1,
TNG348 was designed to induce synthetic lethality in cancers with existing DNA repair
deficiencies, such as those with BRCA1/2 mutations or other homologous recombination
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deficiencies (HRD).[5][6] The inhibition of USP1 leads to the accumulation of ubiquitinated
PCNA and FANCDZ2, disrupting DNA repair and causing selective death in cancer cells.[3]

Q2: Why was the clinical development of TNG348 halted?

A2: Tango Therapeutics, the developer of TNG348, discontinued the Phase 1/2 clinical trial
(NCT06065059) after observing Grade 3 and 4 liver function abnormalities in patients who
were on the study for more than eight weeks.[1][2] Grade 4 abnormalities are considered life-
threatening.[1][2] This unexpected liver toxicity led to the decision to halt further development of
the molecule to ensure patient safety.[1][2]

Q3: Was hepatotoxicity observed in preclinical studies of TNG348?

A3: Publicly available preclinical data for TNG348 indicated that the compound was well-
tolerated in in vivo studies, with no body weight loss observed.[6] A 2025 publication by Tango
Therapeutics also noted the unexpected nature of the clinical liver toxicity, suggesting it was
not predicted by their preclinical in vivo models.[7][8] This discrepancy highlights the challenge
of translating preclinical safety data to human clinical outcomes.

Q4: Is the observed hepatotoxicity likely a class-wide effect of USP1 inhibitors?

A4: This is currently thought to be unlikely. The aforementioned 2025 publication from Tango
Therapeutics suggests that the liver toxicity is not an on-target effect, as another USP1 inhibitor
has been well-tolerated in clinical trials.[8] This points towards the possibility of off-target
effects or issues related to the specific chemical properties of the TNG348 molecule or its
metabolites.

Troubleshooting Guide: Investigating and Mitigating
Hepatotoxicity in Preclinical Models

This guide provides a framework for researchers to proactively assess and characterize the risk
of hepatotoxicity when working with TNG348 or similar compounds.
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Observed Issue

Potential Cause

Recommended Action(s)

Elevated liver enzymes (ALT,

AST) in in vivo models.

Direct hepatocellular injury.

1. Confirm the finding: Repeat
the study with a larger group of
animals. Include vehicle
controls.2. Dose-response
assessment: Determine if the
toxicity is dose-dependent.3.
Histopathology: Conduct a
thorough histological
examination of liver tissue to
characterize the injury (e.g.,
necrosis, apoptosis,
inflammation).4. Mechanism
investigation: Perform in vitro
assays (see below) to
investigate potential
mechanisms like mitochondrial
dysfunction or reactive
metabolite formation.

Elevated bilirubin and/or
alkaline phosphatase (ALP) in

in vivo models.

Cholestatic or mixed-type liver

injury.

1. Histopathology: Examine
liver tissue for signs of
cholestasis, such as bile duct
proliferation or bile plugs.2. In
vitro transporter inhibition
assays: Assess the
compound's potential to inhibit
key bile acid transporters like
the Bile Salt Export Pump
(BSEP).

Inconsistent or species-specific

hepatotoxicity.

Differences in drug metabolism
and disposition between

species.

1. Metabolite profiling: Identify
the major metabolites in
different species (e.g., mouse,
rat, dog, human) using liver
microsomes or hepatocytes.2.
Cross-species in vitro testing:

Compare the cytotoxicity of the
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parent compound and its major
metabolites in hepatocytes

from different species.

1. Utilize advanced in vitro
models: Test the compound in
more complex, human-relevant
systems like 3D liver

spheroids, co-cultures with

No overt toxicity in animal Animal models may lack immune cells, or

models, but concern remains predictivity for certain types of microphysiological systems
(given TNG348's clinical idiosyncratic drug-induced liver  (liver-on-a-chip).2. Stress
outcome). injury (DILI). tests: Co-treat hepatocytes

with the compound and a non-
hepatotoxic dose of an
inflammatory stimulus (e.g.,
LPS) to unmask potential

idiosyncratic toxicity.

Experimental Protocols
Protocol 1: In Vitro Hepatotoxicity Assessment using
Primary Hepatocytes

» Objective: To assess the direct cytotoxic potential of a compound on primary hepatocytes.
e Methodology:

o Cell Culture: Plate cryopreserved primary hepatocytes (human, rat, mouse) in collagen-
coated plates. Allow cells to form a monolayer.

o Compound Treatment: Treat hepatocytes with a range of compound concentrations (e.g.,
0.1 to 100 uM) for 24 to 72 hours.

o Endpoint Assays:

» Cell Viability: Measure ATP content (e.g., CellTiter-Glo®) to assess overall cell health.
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» Cytotoxicity: Measure lactate dehydrogenase (LDH) release into the culture medium as
an indicator of membrane damage.

» Apoptosis: Measure caspase-3/7 activity to assess for programmed cell death.

o Data Analysis: Calculate IC50 values for each endpoint and compare across species.

Protocol 2: In Vivo Rodent Hepatotoxicity Study

o Objective: To evaluate the potential for a compound to cause liver injury in a rodent model.

o Methodology:

o

Animal Model: Use male and female Sprague-Dawley rats or C57BL/6 mice.

o Dosing: Administer the compound daily via the intended clinical route (e.g., oral gavage)
for 7 to 28 days. Include at least three dose levels (low, mid, high) and a vehicle control

group.
o Monitoring:
» Clinical Observations: Record daily observations of animal health and behavior.
» Body Weight: Measure body weight at least twice weekly.
o Terminal Procedures:

» Blood Collection: Collect blood for clinical chemistry analysis of liver enzymes (ALT,
AST, ALP) and bilirubin.

» Organ Weights: Weigh the liver and other major organs.

» Histopathology: Fix the liver in 10% neutral buffered formalin, process, and stain with
hematoxylin and eosin (H&E) for microscopic examination by a board-certified
veterinary pathologist.

Protocol 3: Mechanistic In Vitro Assays

» Objective: To investigate specific mechanisms of potential hepatotoxicity.
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o Methodology:

o Mitochondrial Toxicity: Treat hepatocytes or isolated mitochondria with the compound and

measure changes in mitochondrial respiration (e.g., using a Seahorse XF Analyzer) or

mitochondrial membrane potential.

o Reactive Metabolite Formation: Incubate the compound with human liver microsomes in

the presence of NADPH and a trapping agent like glutathione (GSH). Analyze for the
formation of GSH adducts by LC-MS/MS.

o Bile Salt Export Pump (BSEP) Inhibition: Use membrane vesicles expressing human

BSEP to determine the compound's IC50 for inhibiting the transport of a probe substrate.

Quantitative Data Summary

While specific preclinical toxicology data for TNG348 is not publicly available, the following

table provides a template for summarizing key hepatotoxicity assessment data.

Control Control
_ TNG348
Assay Endpoint Compound Compound
(Example Data) _ )
(Non-toxic) (Hepatotoxic)
Human
Hepatocyte IC50 (uM) >50 > 50 5
Cytotoxicity
Rat Hepatocyte
- IC50 (UM) > 50 > 50 10

Cytotoxicity
Mitochondrial

o IC50 (uM) >50 >50 2
Toxicity
BSEP Inhibition IC50 (UM) 25 > 100 1
7-Day Rat Study

ALT (U/L) 60 + 15 55+ 10 500 + 150

(200 mg/kg)
7-Day Rat Study Liver No significant No significant Centrilobular
(100 mg/kg) Histopathology findings findings Necrosis
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Visualizations

Caption: TNG348 inhibits the USP1-UAF1 complex, leading to the accumulation of
ubiquitinated PCNA and FANCD?2.

7-Day Rodent Study
(Dose Range Finding)
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(GLP Tox)

Hepatocyte Cytotoxicity Assay - R q - Reactive Metabolite Clinical Chemistry . .
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Risk Assessment

Click to download full resolution via product page

Caption: A workflow for preclinical hepatotoxicity assessment, integrating in vitro and in vivo
studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hepatotoxicity-in-preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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